3-(4-Morpholin-4-ylphenyl)acrylic acid
Description
Structural Classification within Cinnamic Acid Derivatives
3-(4-Morpholin-4-ylphenyl)acrylic acid belongs to the family of cinnamic acid derivatives. Cinnamic acid, systematically known as 3-phenylacrylic acid, is a naturally occurring aromatic carboxylic acid with a fundamental structure consisting of a benzene (B151609) ring attached to an acrylic acid moiety. nih.govresearchgate.net The defining characteristic of cinnamic acid derivatives is this core scaffold, which can be modified with various functional groups at different positions on the phenyl ring. nih.gov
In the case of this compound, the parent cinnamic acid structure is substituted at the para-position (position 4) of the phenyl ring with a morpholine (B109124) ring. This specific substitution pattern distinguishes it from the parent compound and imparts unique chemical and physical properties. The classification is based on the retention of the core 3-phenylacrylic acid backbone.
Below is a table comparing the structural features of Cinnamic Acid and its morpholine-substituted derivative.
| Feature | Cinnamic Acid | This compound |
| Systematic Name | 3-Phenylacrylic acid | This compound |
| Molecular Formula | C₉H₈O₂ | C₁₃H₁₅NO₃ |
| Core Scaffold | Phenylacrylic acid | Phenylacrylic acid |
| Substitution on Phenyl Ring | None | Morpholine group at position 4 |
Significance of the Morpholine Moiety in Contemporary Chemical Research
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is considered a "privileged scaffold" in medicinal chemistry. nih.govnih.gov Its incorporation into molecules is a common strategy in drug design and development due to its advantageous physicochemical and metabolic properties. nih.govsci-hub.se
The significance of the morpholine moiety stems from several key attributes:
Versatile Synthetic Handle: Morpholine is a readily available and versatile building block in organic synthesis, allowing for its straightforward introduction into various molecular frameworks. sci-hub.se
Biological Activity: The morpholine nucleus is found in numerous approved and experimental drugs, contributing to a wide range of pharmacological activities. nih.govresearchgate.net It can act as an integral part of a pharmacophore, bestowing selective affinity for various biological targets. nih.govsci-hub.se
Modulation of Potency: The ability of morpholine to engage in molecular interactions can enhance the potency of a compound. nih.gov
The inclusion of the morpholine moiety in this compound is therefore a deliberate design choice aimed at leveraging these beneficial properties for potential applications in materials science and medicinal chemistry.
A variety of therapeutic agents across different classes incorporate the morpholine structure, highlighting its broad utility.
| Drug Name | Therapeutic Class | Role of Morpholine Moiety |
| Linezolid | Antibiotic | Part of the core pharmacophore |
| Gefitinib | Anticancer | Improves pharmacokinetic properties |
| Aprepitant | Antiemetic | Contributes to increased potency |
| Rivaroxaban | Anticoagulant | Contributes to inhibitory activity and oral absorption |
Overview of Substituted Phenylacrylic Acid Scaffolds in Organic Chemistry
Substituted phenylacrylic acids, or cinnamic acid derivatives, are a cornerstone of organic chemistry and are widely distributed in nature, found in various plants, fruits, and vegetables. nih.govresearchgate.net This class of compounds is renowned for its structural versatility and broad spectrum of biological activities. nih.govresearchgate.netnih.gov The core structure, composed of a benzene ring, an alkene double bond, and a carboxylic acid group, provides multiple sites for chemical modification. nih.govresearchgate.net
The nature and position of substituents on the phenyl ring play a critical role in determining the biological and chemical properties of these derivatives. nih.govnih.gov Research has shown that substitutions can significantly influence activities such as:
Antimicrobial drugbank.com
Anticancer nih.gov
Anti-inflammatory nih.gov
Antioxidant mdpi.com
Neuroprotective nih.gov
Beyond their biological significance, substituted phenylacrylic acids are valuable intermediates in organic synthesis. jocpr.com They serve as precursors for the synthesis of a myriad of other compounds, including stilbenes, coumarins, and various polymers. nih.gov The synthetic accessibility and the ease with which their properties can be tuned through substitution make the phenylacrylic acid scaffold a highly attractive platform for the development of new functional molecules. jocpr.com The investigation of compounds like this compound is part of a broader effort to explore the chemical space and potential applications of these versatile scaffolds.
Structure
3D Structure
Properties
IUPAC Name |
3-(4-morpholin-4-ylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-13(16)6-3-11-1-4-12(5-2-11)14-7-9-17-10-8-14/h1-6H,7-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTIOADUSEPAKPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC=C(C=C2)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90358345 | |
| Record name | (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66377-37-5 | |
| Record name | (2E)-3-(4-MORPHOLIN-4-YLPHENYL)ACRYLIC ACID | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90358345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Strategies
Retrosynthetic Analysis of 3-(4-Morpholin-4-ylphenyl)acrylic acid
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available precursors. amazonaws.com For this compound, two primary disconnection points offer logical pathways to its synthesis.
Pathway A: C=C Bond Formation (Olefin Synthesis) The most evident disconnection is at the double bond of the acrylic acid moiety. This suggests a condensation reaction, such as the Knoevenagel or Perkin reaction, as the final key step. This approach identifies 4-morpholinobenzaldehyde (B72404) and a two-carbon component, such as malonic acid, as the immediate precursors. This is a convergent approach, bringing together two key fragments to form the final product.
Pathway B: C-C Bond Formation (Aryl-Vinyl Coupling) An alternative disconnection can be made at the single bond between the phenyl ring and the acrylic acid group. This points towards a palladium-catalyzed cross-coupling reaction, like the Heck or Suzuki-Miyaura reaction. rsc.org This strategy would involve coupling an activated phenyl ring, such as 4-bromomorpholinobenzene or 4-morpholinophenylboronic acid, with an acrylic acid synthon.
Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several specific synthetic methods can be employed.
Knoevenagel Condensation and Related Approaches
The Knoevenagel condensation is a widely used method for forming C=C bonds by reacting an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid. researchgate.net In the context of this compound, the synthesis would involve the reaction of 4-morpholinobenzaldehyde with malonic acid.
This reaction is typically catalyzed by a weak base, such as an amine or an ammonium (B1175870) salt. researchgate.net A common catalytic system is a mixture of pyridine (B92270) and piperidine (B6355638). researchgate.netthepharmajournal.com The reaction proceeds via the formation of a carbanion from malonic acid, which then attacks the carbonyl carbon of the aldehyde. Subsequent dehydration leads to the desired α,β-unsaturated acid. For cinnamic acid derivatives with electron-donating groups, the Knoevenagel-Doebner modification often provides good yields. jocpr.com Recent advancements have focused on greener, solvent-free conditions, sometimes utilizing microwave irradiation to accelerate the reaction. researchgate.netresearchgate.net
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for their ability to form carbon-carbon bonds with high efficiency and functional group tolerance. rsc.orgacs.org
Heck Reaction : The Heck reaction couples an unsaturated halide with an alkene in the presence of a base and a palladium catalyst. thepharmajournal.comodinity.com For the synthesis of the target molecule, 4-bromo-N-phenylmorpholine could be reacted with acrylic acid or one of its esters (e.g., methyl acrylate). odinity.com The use of an ester would necessitate a subsequent hydrolysis step to yield the final carboxylic acid.
Suzuki-Miyaura Reaction : The Suzuki-Miyaura coupling involves the reaction of an organoboron compound with an organic halide or triflate. sandiego.edu A plausible route would be the coupling of 4-morpholinophenylboronic acid with a vinyl halide like ethyl bromocrylate, followed by hydrolysis. The reaction is known for its mild conditions and compatibility with a wide range of functional groups, including those found in aqueous environments. sandiego.edunih.gov
Multi-Step Synthesis from Precursors
Multi-step synthesis allows for the construction of complex molecules from simpler, readily available starting materials through a sequence of reactions. vapourtec.com This approach is particularly useful when the direct precursors for a one-step reaction are not commercially available or are expensive.
A logical multi-step synthesis for this compound could begin with the synthesis of the key intermediate, 4-morpholinobenzaldehyde. This can be achieved through a nucleophilic aromatic substitution reaction between 4-fluorobenzaldehyde and morpholine (B109124). The resulting aldehyde can then be subjected to a Knoevenagel condensation with malonic acid to yield the final product. This sequential approach allows for the purification of intermediates, which can lead to a higher purity of the final compound. mit.edu The order of reactions is crucial; for instance, performing a nitration before an alkylation in other aromatic systems is a key strategic decision. libretexts.org
Alternative Approaches for Acrylic Acid Backbone Formation
While Knoevenagel and Heck/Suzuki reactions are common, other methods can also be employed to construct the cinnamic acid framework.
Perkin Reaction : This reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the acid. thepharmajournal.comjocpr.com For this synthesis, 4-morpholinobenzaldehyde would be reacted with acetic anhydride and sodium acetate (B1210297). However, the Perkin reaction can sometimes lead to unwanted side products when the aldehyde has strong electron-donating substituents. jocpr.com
Boron Tribromide-Mediated Synthesis : A novel direct synthesis of cinnamic acids has been reported using aromatic aldehydes and aliphatic carboxylic acids in the presence of boron tribromide. mdpi.com This method provides an alternative to using acid anhydrides as in the Perkin reaction.
Wittig Reaction : The Wittig reaction is another powerful tool for olefin synthesis. It involves the reaction of an aldehyde or ketone with a phosphonium ylide. To synthesize the target molecule, 4-morpholinobenzaldehyde could be reacted with the ylide generated from (carboxymethyl)triphenylphosphonium bromide.
Optimization of Reaction Parameters and Yield Enhancement
Optimizing reaction conditions is crucial for maximizing product yield, minimizing side reactions, and ensuring the process is efficient and scalable. Key parameters that are often adjusted include the choice of catalyst, solvent, base, temperature, and reaction time. acs.org
For the Knoevenagel condensation , optimization may involve:
Catalyst Screening : While pyridine/piperidine is traditional, other catalysts like ammonium salts, triphenylphosphine, or heterogeneous catalysts can be tested for higher efficiency and easier removal. researchgate.netnih.govorganic-chemistry.org
Solvent Selection : The choice of solvent can significantly impact reaction rates and yields. Protic solvents like ethanol are often effective, but greener alternatives like water or solvent-free conditions are increasingly explored. nih.govrsc.org
Temperature and Time : Adjusting the temperature and reaction time can control the rate of reaction and minimize the formation of byproducts. nih.gov
Interactive Table: Optimization of Knoevenagel Condensation
| Parameter | Variation | Rationale |
| Catalyst | Pyridine/Piperidine, DABCO, Proline, Heterogeneous Catalysts | Screen for highest conversion and selectivity. Heterogeneous catalysts simplify purification. |
| Solvent | Ethanol, Toluene (B28343), Water, Solvent-free | Evaluate impact on solubility and reaction rate. Water or no solvent improves green metrics. |
| Temperature | Room Temperature to 100 °C | Find the lowest effective temperature to minimize side reactions and energy consumption. |
| Reactant Ratio | 1:1 to 1:3 (Aldehyde:Malonic Acid) | An excess of malonic acid can drive the reaction to completion. researchgate.net |
For Palladium-Catalyzed Cross-Coupling Reactions , optimization parameters include:
Palladium Source and Ligand : The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and phosphine (B1218219) ligand (e.g., PPh₃, SPhos) is critical for catalytic activity and stability. rsc.orgacs.org
Base : The strength and solubility of the base (e.g., K₂CO₃, Cs₂CO₃, Et₃N) can influence the rate of both the catalytic cycle and potential side reactions. odinity.com
Solvent System : A variety of organic solvents (e.g., DMF, Toluene, Acetonitrile) or aqueous systems can be used, depending on the specific coupling reaction and substrate solubility. jeolusa.com
Additives : In some cases, additives like phase-transfer catalysts (e.g., TBAB) can enhance reaction rates, particularly in biphasic systems. beilstein-journals.org
Interactive Table: Optimization of Heck Reaction
| Parameter | Variation | Rationale |
| Palladium Catalyst | Pd(OAc)₂, PdCl₂, Pd/C | Different precursors have varying activities. Pd/C offers easier recovery. |
| Ligand | PPh₃, dppf, Buchwald ligands | Ligands stabilize the catalyst and influence reactivity and selectivity. |
| Base | Et₃N, K₂CO₃, NaOAc | The base is required to neutralize the HX generated in the reaction. |
| Solvent | DMF, Acetonitrile, NMP | The solvent must solubilize reactants and be stable at the required reaction temperature. |
| Temperature | 80 °C to 140 °C | Higher temperatures are often required but can lead to catalyst decomposition or side reactions. |
By systematically varying these parameters, an optimal set of conditions can be identified to produce this compound in high yield and purity.
Derivatization and Chemical Transformations
Modification of the Carboxylic Acid Functional Group
The carboxylic acid moiety is one of the most versatile functional groups for derivatization, readily undergoing reactions to form esters, amides, and other related compounds. These transformations are fundamental in medicinal chemistry for altering a molecule's solubility, stability, and biological activity. nih.gov
Esterification is a common strategy for modifying carboxylic acids to enhance their lipophilicity and alter their pharmacokinetic profiles. For derivatives of acrylic and cinnamic acid, several standard methods can be employed. jocpr.comresearchgate.net
One of the most established methods is the Fischer-Speier esterification . masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). google.com The reaction is an equilibrium process, and the removal of water, often with a Dean-Stark apparatus, drives it toward the ester product. masterorganicchemistry.com For 3-(4-morpholin-4-ylphenyl)acrylic acid, this method can be used to synthesize a variety of alkyl and aryl esters. The existence of derivatives like (E)-Ethyl 3-(4-morpholinophenyl)acrylate demonstrates the successful application of such transformations. chemscene.com
Alternatively, coupling agents can be used for esterification under milder conditions. Reagents like N,N'-dicyclohexylcarbodiimide (DCC), often used with a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid to facilitate nucleophilic attack by an alcohol. researchgate.net Other modern coupling reagents have also been developed to improve yields and simplify purification. A facile strategy for the esterification of acrylic acids with halogenated compounds at room temperature has been demonstrated using 1,1,3,3-tetramethylguanidine (B143053) as a promoter in polar solvents like DMSO or DMF. rsc.org
Transesterification is another viable route, where an existing ester (e.g., a methyl or ethyl ester) is reacted with a different alcohol, typically one with a higher boiling point, in the presence of an acid or base catalyst to yield a new ester. researchgate.net
Table 1: Common Methods for Esterification of Acrylic/Cinnamic Acids
| Method | Reagents & Conditions | Description |
|---|---|---|
| Fischer Esterification | Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄, TsOH), Heat | Equilibrium-driven reaction; often requires removal of water to achieve high yields. google.com |
| DCC/DMAP Coupling | Alcohol (R'-OH), DCC, DMAP, Anhydrous Solvent (e.g., CH₂Cl₂) | Mild conditions, suitable for sensitive substrates. researchgate.net |
The conversion of the carboxylic acid to an amide is a key transformation for creating derivatives with different hydrogen-bonding capabilities and metabolic stabilities. The direct condensation of a carboxylic acid with an amine is generally unfavorable and requires activation of the carboxyl group. researchgate.net
A common approach is to first convert the carboxylic acid into a more reactive intermediate, such as an acyl chloride . Reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) are effective for this purpose. The resulting acyl chloride readily reacts with a primary or secondary amine, often in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yielding the corresponding amide. google.com
Modern coupling reagents provide a more direct route for amide bond formation under milder conditions, avoiding the need for harsh reagents like SOCl₂. Triazine-based reagents, such as 2,4,6-trichloro-1,3,5-triazine (TCT), have been used to activate cinnamic acids for amidation. beilstein-journals.org Peptide coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) are also widely used, particularly in aqueous solutions for synthesizing compounds like 3-acrylamidophenylboronic acid. alfa-chemistry.com The use of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) is another effective method for promoting amide bond formation, even in aqueous media. researchgate.net
Table 2: Selected Reagents for Amidation of Carboxylic Acids
| Reagent/Method | Description |
|---|---|
| Thionyl Chloride (SOCl₂) / Oxalyl Chloride ((COCl)₂) | Converts the carboxylic acid to a highly reactive acyl chloride, which then reacts with an amine. google.com |
| Carbodiimides (e.g., DCC, EDCI) | Activates the carboxyl group to facilitate direct reaction with an amine. EDCI is water-soluble. alfa-chemistry.com |
| Triazine Derivatives (e.g., TCT, DMTMM) | Acts as an efficient coupling reagent for amide bond formation under mild conditions. beilstein-journals.orgresearchgate.net |
| Palladium Catalysis | Transition-metal catalysis can be used for N-acylation reactions, for example, using tertiary amines via C-N bond cleavage. beilstein-journals.org |
The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation requires a strong reducing agent, as carboxylic acids are relatively resistant to reduction. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion, typically carried out in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). chemguide.co.ukbritannica.com The reaction proceeds through an aldehyde intermediate, which is immediately reduced further to the alcohol. libretexts.org Milder reducing agents, such as sodium borohydride (B1222165) (NaBH₄), are not reactive enough to reduce carboxylic acids. chemguide.co.uk The resulting product would be 3-(4-morpholin-4-yl)prop-2-en-1-ol.
Another significant reaction for cinnamic acid derivatives is decarboxylation . This reaction removes the carboxyl group as carbon dioxide (CO₂), typically yielding a styrene (B11656) derivative. jocpr.com The decarboxylation of cinnamic acids can be achieved using catalysts such as ruthenium complexes, which provide a source of bio-based styrenes without the need for co-reagents. tandfonline.com Applying this to the target molecule would yield 4-(4-vinylphenyl)morpholine.
Derivatization of the Morpholine (B109124) Heterocycle
The morpholine ring is a common pharmacophore in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of a molecule. nih.govnih.gov The nitrogen atom of the morpholine ring is a secondary amine and serves as a key site for derivatization.
The lone pair of electrons on the morpholine nitrogen makes it nucleophilic and basic, allowing for straightforward N-alkylation and N-acylation reactions.
N-alkylation can be achieved by reacting the morpholine derivative with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base to neutralize the resulting acid. This reaction introduces an alkyl group onto the nitrogen atom, converting the secondary amine into a tertiary amine. Another method involves the N-alkylation of morpholine with alcohols in a gas-solid phase over a catalyst like CuO–NiO/γ–Al₂O₃. researchgate.net
N-acylation involves the reaction of the morpholine nitrogen with an acylating agent, such as an acyl chloride or an acid anhydride (B1165640), to form an N-acylmorpholine derivative (an amide). For instance, N-acetyl morpholine can be prepared by reacting morpholine with reagents like acetic anhydride or ethyl acetate (B1210297). google.comgoogle.com These reactions are generally high-yielding and provide a means to introduce a wide variety of functional groups onto the morpholine ring, further diversifying the chemical space of the parent molecule.
Direct modification of the carbon atoms of the morpholine ring is significantly more challenging than derivatization at the nitrogen atom. The C-H bonds of the ring are generally unreactive. However, the introduction of substituents onto the morpholine ring can be beneficial for optimizing biological activity, for example, by creating more selective kinase inhibitors. acs.org
Such modifications are typically incorporated during the synthesis of the morpholine ring itself, rather than by derivatizing a pre-existing, unsubstituted morpholine moiety within a larger molecule. univ-poitiers.fre3s-conferences.org Strategies often involve starting with substituted 1,2-amino alcohols to construct the desired substituted morpholine ring from the outset. Once incorporated into the final structure, the morpholine ring is generally stable and does not readily undergo ring-opening or substitution reactions under common synthetic conditions.
Electrophilic Aromatic Substitution on the Phenyl Ring
The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the regiochemical outcome dictated by the directing effects of its two substituents. The morpholino group and the acrylic acid moiety exert opposing influences on the aromatic system.
The morpholino group, through the nitrogen atom's lone pair, is a strong activating group and directs incoming electrophiles to the ortho and para positions. Conversely, the acrylic acid group is an electron-withdrawing group, which deactivates the ring and directs substitution to the meta position. libretexts.orgmsu.edu
Given that the morpholino group is a more powerful activating director, its influence predominates. youtube.com Since the para position is already occupied by the acrylic acid group, electrophilic attack is directed to the positions ortho to the morpholino group (and meta to the acrylic acid group). This has been demonstrated in nitration reactions, where treatment with nitric and sulfuric acid yields 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid. apolloscientific.co.uknih.govbldpharm.com This specific outcome confirms the directing power of the morpholino substituent. Other standard electrophilic aromatic substitution reactions, such as halogenation and sulfonation, would be expected to follow the same regioselectivity.
| Reaction | Electrophile (E+) | Predicted Major Product | Reference |
|---|---|---|---|
| Nitration | NO₂⁺ | 3-[4-(Morpholin-4-yl)-3-nitrophenyl]acrylic acid | apolloscientific.co.uknih.gov |
| Bromination | Br⁺ | 3-[3-Bromo-4-(morpholin-4-yl)phenyl]acrylic acid | Inferred |
| Chlorination | Cl⁺ | 3-[3-Chloro-4-(morpholin-4-yl)phenyl]acrylic acid | Inferred |
| Sulfonation | SO₃H⁺ | 3-[4-Morpholino-3-(sulfo)phenyl]acrylic acid | Inferred |
Conjugate Addition Reactions to the Acrylic Moiety
The acrylic acid portion of the molecule contains an α,β-unsaturated carbonyl system, making it susceptible to nucleophilic conjugate addition, often referred to as the Michael addition. mdpi.com In this reaction, a nucleophile attacks the β-carbon of the double bond, which is electron-deficient due to resonance with the adjacent carboxylic acid group.
A wide range of nucleophiles can participate in this type of reaction. Soft nucleophiles, such as thiols (thiolates) and amines, are particularly effective for conjugate addition to acrylate (B77674) systems. mdpi.com While acrylic acids are generally considered less reactive Michael acceptors than their corresponding esters, the reaction can proceed, sometimes requiring catalysis or extended reaction times to achieve significant yields. dcu.ie The addition of primary or secondary amines, for instance, would lead to the formation of β-amino acid derivatives. Similarly, the reaction with thiols would yield β-thioether products. These reactions provide a straightforward method for introducing new functional groups at the β-position of the acrylic acid chain.
| Nucleophile (Nu-H) | Expected Product Structure | Product Class |
|---|---|---|
| Primary Amine (R-NH₂) | 3-[(R-amino)-3-(4-morpholinophenyl)]propanoic acid | β-Amino Acid Derivative |
| Secondary Amine (R₂NH) | 3-[(R₂-amino)-3-(4-morpholinophenyl)]propanoic acid | β-Amino Acid Derivative |
| Thiol (R-SH) | 3-[(R-thio)-3-(4-morpholinophenyl)]propanoic acid | β-Thioether Propanoic Acid |
| Alcohol (R-OH) | 3-[(R-oxy)-3-(4-morpholinophenyl)]propanoic acid | β-Alkoxy Propanoic Acid |
Exploiting the Reactivity of the Vinylic System
The carbon-carbon double bond (vinylic system) in the acrylic moiety is a key site for various chemical transformations beyond conjugate addition. Its reactivity is influenced by the conjugation with both the aromatic ring and the carboxylic acid group.
One of the most fundamental transformations is the reduction of the double bond. Catalytic hydrogenation, typically employing catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas, can selectively reduce the alkene to an alkane. researchgate.netnih.gov This reaction converts this compound into 3-(4-Morpholin-4-ylphenyl)propanoic acid, effectively saturating the side chain. This transformation is useful for modifying the geometric and electronic properties of the molecule.
The double bond can also undergo addition reactions. For instance, the addition of halogens (e.g., Br₂ or Cl₂) across the double bond would lead to the formation of a dihalogenated propanoic acid derivative. Other addition reactions, such as epoxidation or dihydroxylation, are also conceivable, providing pathways to introduce further functionality onto the three-carbon side chain.
Computational and Theoretical Investigations
Electronic Structure and Molecular Geometry Optimization
The initial step in computational analysis is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. This optimized structure serves as the basis for all subsequent electronic property calculations.
Density Functional Theory (DFT) is a powerful and widely used computational method for investigating the electronic structure of molecules. nih.govnih.gov It is favored for its balance of accuracy and computational efficiency. DFT calculations for molecules similar to 3-(4-Morpholin-4-ylphenyl)acrylic acid typically employ hybrid functionals, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the exact Hartree-Fock exchange with DFT exchange-correlation functionals. nih.govresearchgate.netresearchgate.net This approach is effective for predicting molecular geometries, vibrational frequencies, and electronic properties. epstem.net The calculations determine the electron density distribution, from which various chemical properties can be derived. The optimization process systematically alters the bond lengths, bond angles, and dihedral angles of the molecule until the lowest energy conformation is achieved.
The accuracy of DFT calculations is also dependent on the choice of the basis set, which is a set of mathematical functions used to represent the atomic orbitals. For organic molecules containing elements like carbon, nitrogen, oxygen, and hydrogen, Pople-style basis sets such as 6-311G(d,p) or 6-311++G(d,p) are commonly employed. nih.govresearchgate.net The "(d,p)" notation indicates the addition of polarization functions on heavy atoms (d) and hydrogen atoms (p), which allows for a more flexible and accurate description of the electron distribution, particularly in systems with pi-bonding and lone pairs. The "++" in 6-311++G(d,p) signifies the inclusion of diffuse functions, which are important for describing systems with delocalized electrons or anions. nih.gov The combination of a hybrid functional like B3LYP with a split-valence basis set like 6-311++G(d,p) has been shown to provide reliable results for the geometric and electronic properties of a wide range of organic molecules. nih.govnih.gov
Table 1: Illustrative Computational Parameters for this compound Note: The following data is representative and derived from computational studies on structurally similar molecules. Specific calculated values for the title compound require a dedicated computational study.
| Parameter | Method/Basis Set | Description |
| Geometry Optimization | DFT/B3LYP | Used to find the lowest energy (most stable) three-dimensional structure of the molecule. |
| Basis Set | 6-311++G(d,p) | A set of functions describing the location of electrons, providing high accuracy for organic molecules. |
| Vibrational Frequencies | DFT/B3LYP/6-311++G(d,p) | Calculated to confirm that the optimized structure is a true energy minimum (no imaginary frequencies). |
| Solvent Effects | PCM (Polarizable Continuum Model) | Can be used to simulate the properties of the molecule in a solvent, such as water or DMSO. |
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic transitions. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orgnih.gov
The HOMO is the outermost orbital containing electrons and acts as an electron donor. nih.gov A higher HOMO energy level indicates a greater ability to donate electrons, suggesting higher reactivity towards electrophiles. In this compound, the HOMO is expected to be primarily localized on the electron-rich morpholinophenyl moiety. Specifically, the nonbonding lone pair electrons of the nitrogen atom in the morpholine (B109124) ring are significant contributors to the HOMO. rsc.org This localization suggests that this part of the molecule is the most susceptible to electrophilic attack.
The LUMO is the innermost orbital that is devoid of electrons and acts as an electron acceptor. nih.gov A lower LUMO energy level indicates a greater ability to accept electrons, implying higher reactivity towards nucleophiles. For this compound, the LUMO is anticipated to be distributed across the conjugated system, including the acrylic acid group and the phenyl ring. This delocalization over the π-system means that nucleophilic attack is likely to occur at the electrophilic carbon atoms within this conjugated chain.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic excitability. researchgate.net
Reactivity: A small HOMO-LUMO gap implies that less energy is required to excite an electron from the HOMO to the LUMO, making the molecule more reactive. researchgate.net Molecules with a small gap are generally considered "soft," while those with a large gap are considered "hard."
Charge Transfer: The distribution of the HOMO and LUMO across different parts of the molecule indicates the potential for intramolecular charge transfer. In this molecule, the localization of the HOMO on the morpholine-substituted ring and the LUMO on the acrylic acid-phenyl system suggests that an electronic excitation would result in a transfer of electron density from the morpholine end to the acrylic acid end of the molecule. This charge transfer characteristic is crucial for understanding the molecule's optical and electronic properties.
The analysis of these frontier orbitals provides a detailed picture of the molecule's chemical behavior and is instrumental in predicting its reaction mechanisms and designing new molecules with specific electronic properties.
Table 2: Illustrative Frontier Molecular Orbital (FMO) Analysis for this compound Note: The energy values presented here are illustrative, based on typical results for similar conjugated organic molecules, and serve to demonstrate the concepts of FMO analysis.
| Orbital | Illustrative Energy (eV) | Primary Localization | Role in Reactivity |
| HOMO | -5.8 eV | Morpholinophenyl group (especially the Nitrogen atom) | Electron Donor (Nucleophilic) |
| LUMO | -1.9 eV | Phenyl ring and Acrylic acid moiety (conjugated π-system) | Electron Acceptor (Electrophilic) |
| Gap (ΔE) | 3.9 eV | Entire molecule | Indicator of Stability/Reactivity |
Spectroscopic Property Predictions
Theoretical predictions of spectroscopic properties are crucial for understanding the molecular structure and behavior of a compound. These calculations are typically performed using DFT and its time-dependent extension (TD-DFT).
Analysis of Non-Linear Optical (NLO) PropertiesComputational methods are widely used to predict the NLO properties of materials, which are important for applications in optoelectronics. DFT calculations can determine the dipole moment (μ), linear polarizability (α), and the first-order hyperpolarizability (β). Molecules with significant NLO properties often possess a donor-π-acceptor (D-π-A) structure, which facilitates intramolecular charge transfer. High calculated values of hyperpolarizability suggest that the compound could be a promising candidate for NLO applications.
Without specific published research on this compound, it is not possible to provide the detailed findings and data tables for these computational analyses as requested.
Conformational Analysis and Energy Landscapes
τ1 (Cα=Cβ-C1-C2): Rotation around the bond connecting the acrylic acid group to the phenyl ring.
τ2 (C3-C4-N-C5): Rotation around the bond connecting the phenyl ring to the morpholine nitrogen.
Ring Puckering: The conformational state of the morpholine ring itself, typically a chair or boat conformation.
Computational investigations into similar molecules, such as trans-cinnamic acid and its derivatives, reveal a strong preference for a planar or near-planar arrangement between the acrylic acid group and the phenyl ring. This planarity maximizes π-system conjugation, which imparts a degree of electronic stabilization. The potential energy surface for rotation around the τ1 dihedral angle is expected to show two minima corresponding to planar conformations, separated by a rotational barrier. Deviations from planarity would lead to a decrease in conjugation and a corresponding increase in conformational energy.
For the acrylic acid moiety itself, two planar conformations, s-cis and s-trans, are possible due to rotation around the Cβ-Cα bond. In the case of trans-cinnamic acid, the s-trans conformer is generally found to be more stable.
The morpholine ring typically adopts a stable chair conformation to minimize steric strain. When attached to a phenyl ring, as in N-phenylmorpholine, the nitrogen atom's lone pair can influence the rotational barrier around the C-N bond (τ2). The orientation of the phenyl group relative to the morpholine ring will be a balance between steric interactions of the ortho-hydrogens of the phenyl ring with the equatorial and axial hydrogens of the morpholine ring, and any potential electronic interactions.
A hypothetical potential energy scan for the rotation around the key dihedral angles allows for the identification of stable conformers and the transition states that separate them. The relative energies of these conformations determine their population at a given temperature.
Below are hypothetical data tables derived from the analysis of structurally related compounds, which illustrate the likely conformational preferences and energy landscapes for this compound.
Table 1: Hypothetical Relative Energies of Conformers based on τ1 Dihedral Angle
| Conformer | τ1 (Cα=Cβ-C1-C2) | Relative Energy (kcal/mol) | Description |
| Global Minimum | 0° | 0.0 | Planar conformation, maximizing conjugation. |
| Transition State 1 | 90° | 4.5 | Perpendicular arrangement, breaking conjugation. |
| Local Minimum | 180° | 0.2 | Planar conformation, slightly less stable. |
| Transition State 2 | 270° | 4.5 | Perpendicular arrangement, breaking conjugation. |
Table 2: Hypothetical Relative Energies for Morpholine Ring Conformations
| Conformer | Description | Relative Energy (kcal/mol) |
| Chair | Lowest energy conformation. | 0.0 |
| Twist-Boat | Intermediate energy conformation. | 5.5 |
| Boat | Highest energy conformation. | 6.5 |
Exploration of Biological Activities and Molecular Mechanisms
Investigation of Enzyme Inhibition Mechanisms
The acrylic acid framework is present in numerous molecules designed as enzyme inhibitors. These compounds can target a variety of enzymes by interacting with their active sites.
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in gene expression by removing acetyl groups from histone proteins, leading to chromatin compaction and transcriptional repression. mdpi.comnih.gov Inhibitors of HDACs have emerged as important therapeutic agents, particularly in cancer therapy. mdpi.comnih.gov While direct studies on 3-(4-Morpholin-4-ylphenyl)acrylic acid as an HDAC inhibitor are not extensively documented in the provided literature, related structures containing an acrylic acid or acrylohydroxamic acid moiety have shown potential. For example, phenyl-4-yl-acrylohydroxamic acid derivatives have been investigated for their function as HDAC inhibitors. unifr.ch Similarly, compounds like 3-(4-aroyl-1H-2-pyrrolyl)-N-hydroxy-2-propenamides have demonstrated HDAC inhibitory activity in the low micromolar range, inducing histone hyperacetylation and inhibiting cell growth. nih.gov The general structure of an HDAC inhibitor often includes a zinc-binding group, a linker, and a cap group that interacts with the surface of the enzyme; the 4-morpholinylphenyl group could potentially serve as a cap group in such a design.
Derivatives of acrylic acid have demonstrated inhibitory activity against other enzymes beyond HDACs. Research has shown that certain acrylic acid derivatives can act as potential inhibitors of urease and α-glucosidase. mdpi.comnih.gov In one study, three new acrylic acid derivatives isolated from Achillea mellifolium showed promising inhibitory potential against jack bean urease, with one compound exhibiting an IC₅₀ value of 10.46 ± 0.033 µM, which was more potent than the standard inhibitor thiourea. mdpi.comnih.gov These same compounds also showed mild inhibition of α-glucosidase. mdpi.com Molecular docking and simulation studies suggest that these acrylic acid derivatives can bind effectively within the active sites of these enzymes. mdpi.comnih.gov While these studies were not performed on this compound itself, they indicate that the acrylic acid scaffold is a viable starting point for developing inhibitors for these and potentially other enzymatic targets.
Table 1: Urease Inhibition by Acrylic Acid Derivatives
| Compound | IC₅₀ (µM) vs. Jack Bean Urease |
| Acrylic Acid Derivative 1 | 16.87 ± 0.02 |
| Acrylic Acid Derivative 2 | 13.71 ± 0.07 |
| Acrylic Acid Derivative 3 | 10.46 ± 0.033 |
| Thiourea (Standard) | 21.5 ± 0.01 |
Note: Data sourced from studies on acrylic acid derivatives isolated from Achillea mellifolium. mdpi.comnih.gov
Modulation of Ion Channels and Receptors
The 4-morpholinylphenyl-acrylic acid scaffold is also a key component in molecules that modulate the activity of ion channels and receptors, which are critical for cellular communication.
KCNQ2, a voltage-gated potassium channel, is a significant target for therapeutic intervention in conditions characterized by neuronal hyperexcitability, such as epilepsy. nih.govelifesciences.org Derivatives based on the morpholinylphenyl-acrylamide structure have been identified as potent KCNQ2 channel openers. nih.govh1.co For example, (S)-N-[1-(3-Morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide was synthesized as an orally bioavailable KCNQ2 opener and showed significant activity in a preclinical model of migraine. nih.govh1.co Structure-activity relationship (SAR) studies have revealed that the (S)-configuration of the (1-phenyl)ethyl moiety and the acrylamide (B121943) group are crucial for activity. nih.gov These openers are thought to work by shifting the voltage-dependence of the channel's opening, making it easier for potassium ions to flow out of the neuron and thus reducing excitability. nih.gov ML213, another potent activator, is selective for KCNQ2 and KCNQ4 channels and produces a maximal hyperpolarizing shift of 37 mV. nih.gov
Structure-Activity Relationship (SAR) Elucidation
Influence of the Morpholine (B109124) Ring on Biological Function
The morpholine ring is a heterocyclic motif frequently utilized in medicinal chemistry, where it is often considered a "privileged structure." nih.gov Its inclusion in bioactive molecules is typically intended to enhance physicochemical and pharmacokinetic properties. nih.govacs.org The morpholine moiety can influence a compound's biological function in several key ways:
Improved Physicochemical Properties: The presence of the weakly basic nitrogen and the oxygen atom gives the morpholine ring a balanced lipophilic-hydrophilic character. acs.org This can improve aqueous solubility and permeability across biological membranes, which are critical factors for bioavailability. acs.orgnih.gov
Enhanced Potency and Binding: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can participate in hydrophobic interactions with biological targets. acs.orgresearchgate.net In some molecular contexts, the morpholine ring is an essential component of the pharmacophore, directly interacting with amino acid residues in the active site of enzymes or receptors to increase potency and confer selectivity. nih.govacs.org For instance, in certain neurokinin 1 receptor antagonists, the morpholine ring is observed to form hydrogen bonds with key glutamine residues. acs.org
In the context of this compound, the morpholine ring is expected to act as a critical modulator of its drug-like properties, potentially enhancing solubility and metabolic stability while also contributing to target binding through hydrogen bonding and hydrophobic interactions. acs.orgsci-hub.se
Role of the Acrylic Acid Moiety in Target Interaction
The acrylic acid moiety, which characterizes this compound as a cinnamic acid derivative, is a key functional group for biological activity. nih.gov It consists of a carboxylic acid group conjugated with a carbon-carbon double bond, providing multiple points for interaction with biological targets. wikipedia.orgnih.gov
Hydrogen Bonding and Ionic Interactions: The carboxylic acid group is a primary site for interaction, capable of acting as both a hydrogen bond donor and acceptor. In its deprotonated carboxylate form, it can form strong ionic bonds (salt bridges) with positively charged residues like arginine or lysine (B10760008) in a target protein's active site.
Planarity and Conformational Rigidity: The conjugated system of the phenyl ring and the acrylic acid double bond imparts a degree of planarity to the molecule. This structural rigidity can be crucial for fitting into specific binding pockets and orienting other functional groups for optimal interaction.
Covalent Bonding Potential: The α,β-unsaturated carbonyl system of the acrylic acid moiety is a Michael acceptor. This creates the potential for covalent bond formation with nucleophilic residues, such as the thiol group of cysteine, within a target protein. This type of irreversible or slowly reversible binding can lead to potent and prolonged inhibition.
Studies on various acrylic acid derivatives have shown their ability to induce cellular responses like cell cycle arrest and apoptosis, suggesting that this moiety is critical for engaging with the cellular machinery that governs these processes. nih.gov
Impact of Phenyl Ring Substitutions on Potency and Selectivity
The central phenyl ring serves as a scaffold connecting the morpholine ring and the acrylic acid moiety. While this compound itself is unsubstituted on this ring (beyond the morpholino and acrylic acid groups), the principles of SAR dictate that adding substituents to this ring would profoundly affect the compound's potency and selectivity. nih.gov
Electronic Effects: The addition of electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy, hydroxyl groups) can alter the electronic distribution of the entire molecule. This can influence the pKa of the carboxylic acid, the reactivity of the Michael acceptor, and the strength of interactions with the target. Studies on other cinnamic acid derivatives have shown that electron-withdrawing groups can enhance cytotoxic effects on malignant cells. researchgate.net
Steric and Hydrophobic Interactions: The size, shape, and lipophilicity of substituents determine how the molecule fits into its binding site. Bulky groups can create steric hindrance, preventing proper binding, or they can fit into specific hydrophobic pockets, increasing binding affinity. For example, in a series of 2-(substituted phenyl)-morpholine analogues, replacing a chloro group with a smaller fluoro group resulted in a significant increase in potency for inhibiting dopamine (B1211576) and norepinephrine (B1679862) uptake. nih.gov
Selectivity: Different biological targets have uniquely shaped binding sites. By carefully selecting phenyl ring substituents, it is possible to tailor a molecule to fit preferentially into the active site of one target over another, thereby increasing its selectivity and reducing off-target effects. Research on pyrazole-based inhibitors has shown that introducing acidic substituents generally increases inhibitory activity against meprin β, demonstrating how substitutions can steer selectivity. nih.gov
The following table summarizes SAR findings from related classes of compounds, illustrating the potential impact of substitutions.
| Compound Class | Substitution | Biological Effect | Reference |
| 2-Phenyl-morpholines | 3-chloro-phenyl vs. 3-fluoro-phenyl | Replacement of chloro with fluoro increased dopamine uptake inhibition potency by 3.7-fold. | nih.gov |
| Cinnamic Acid Amides | Electron-withdrawing cyano group on amine part | Increased cytotoxicity and selectivity against malignant cell lines vs. normal cells. | researchgate.net |
| Piperonilic Acid Amides | 3,4-dichlorobenzyl substituent on amide | Most effective antiproliferative compound in a series against colorectal cancer cells. | unimi.it |
| Pyrazole Inhibitors | Introduction of acidic substituents | Generally increased inhibitory activity against the enzyme meprin β. | nih.gov |
In Vitro Mechanistic Studies of Cellular Responses
While direct mechanistic studies on this compound are limited, the extensive research on related cinnamic acid derivatives provides significant insight into the potential cellular responses it may elicit. These compounds are known to exert potent effects on cell proliferation and survival, primarily through the induction of cell cycle arrest and apoptosis. nih.govunimi.it
Induction of Cell Cycle Arrest: A common cellular response to treatment with cinnamic acid analogues is the halting of the cell cycle at specific checkpoints. Flow cytometry analyses have repeatedly shown that these compounds can cause cells to accumulate in the G1 or G2/M phase. researchgate.netmdpi.com For example, certain novel quinazoline (B50416) derivatives were found to arrest cell cycle growth at the G1 phase in MCF-7 breast cancer cells. mdpi.com This arrest prevents cancer cells from proceeding through division, thereby inhibiting proliferation.
Initiation of Apoptosis: Beyond halting proliferation, many cinnamic acid derivatives actively induce programmed cell death, or apoptosis. This is often observed through DNA content analysis, which reveals an increased population of hypodiploid cells (indicative of DNA fragmentation), a hallmark of apoptosis. nih.gov The induction of apoptosis can be further confirmed by assays showing the activation of key executioner proteins like caspases and changes in the expression of regulatory proteins such as Bcl-2. mdpi.commdpi.com
Cytoskeletal Disruption: Some cinnamic acid derivatives have been shown to interfere with the cellular cytoskeleton. In human melanoma cells, cinnamic acid was found to disrupt the cytoskeletal architecture, which can impact cell shape, motility, and division. nih.gov Related acrylate-based compounds have demonstrated the ability to inhibit the polymerization of tubulin, a critical component of microtubules, which is a mechanism shared by several established anticancer drugs. nih.govresearchgate.net
These varied cellular responses suggest that compounds based on the cinnamic acid scaffold, such as this compound, likely interact with multiple intracellular pathways to exert antiproliferative and cytotoxic effects. unimi.itnih.gov
Antimicrobial Mechanisms
The chemical structure of this compound, combining a morpholine moiety with a cinnamic acid backbone, suggests the potential for multiple antimicrobial mechanisms of action. Both structural components are found in compounds known to possess significant antimicrobial properties. nih.gov
Disruption of Cell Membrane Integrity: A primary mechanism for many antimicrobial compounds, including cinnamic acid derivatives, is the disruption of the bacterial cell membrane. mdpi.comfrontiersin.org This can lead to increased membrane permeability, leakage of essential intracellular components like nucleic acids and proteins, and ultimately, cell death. nih.gov Phenylacetic acid, a related metabolite, has been shown to destroy the cell membrane integrity of Agrobacterium tumefaciens. nih.gov
Inhibition of Efflux Pumps: Bacterial multidrug resistance (MDR) is often mediated by efflux pumps that expel antibiotics from the cell. The morpholine moiety has been incorporated into compounds designed to counteract this resistance. In a series of morpholine-containing 5-arylideneimidazolones, compounds were found to inhibit the AcrAB-TolC efflux pump in Klebsiella aerogenes, thereby enhancing the efficacy of conventional antibiotics. mdpi.comnih.gov
Inhibition of Cell Wall Synthesis and Key Enzymes: The morpholine ring can play a role in inhibiting essential bacterial processes. For example, certain morpholine-containing compounds act as antibiotic enhancers by interacting with the allosteric site of penicillin-binding protein 2a (PBP2a) in methicillin-resistant Staphylococcus aureus (MRSA), which is crucial for cell wall synthesis. mdpi.com Furthermore, related antimicrobial acids have been shown to inhibit key enzymes in central metabolism, such as those in the tricarboxylic acid (TCA) cycle, disrupting cellular energy production. nih.gov
Damage to Nucleic Acids and Proteins: Cinnamic acid derivatives have been reported to exert their antimicrobial effects by causing damage to bacterial nucleic acids and inhibiting protein synthesis. mdpi.com This multifaceted attack on essential cellular components contributes to their bactericidal activity.
The combination of a membrane-disrupting cinnamic acid core with a morpholine group capable of inhibiting resistance mechanisms suggests that this compound could function as a potent antimicrobial agent with a low propensity for inducing resistance. nih.govmdpi.com
Applications in Advanced Organic Synthesis and Materials Science
Role as a Synthetic Intermediate for Complex Molecules
3-(4-Morpholin-4-ylphenyl)acrylic acid serves as a valuable synthetic intermediate due to its multiple reactive sites. The acrylic acid portion, the aromatic ring, and the morpholine (B109124) group can all undergo various chemical transformations, allowing for the construction of more complex molecular architectures. The morpholine ring, in particular, is recognized as a "privileged scaffold" in medicinal chemistry, often incorporated into bioactive molecules and approved drugs to enhance physicochemical, metabolic, and pharmacokinetic properties.
The acrylic acid moiety provides a handle for numerous reactions. For instance, the carboxylic acid can be converted into esters, amides, or acid halides, enabling linkage to other molecules. The carbon-carbon double bond is susceptible to addition reactions, such as the aza-Michael reaction, which can be used to introduce nitrogen-containing functional groups. Furthermore, the phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of additional substituents to modify the molecule's electronic and steric properties.
Research on related phenylacrylic acid derivatives demonstrates the utility of this structural class. For example, various substituted (E)-3-(4-methanesulfonylphenyl)acrylic acids have been synthesized via Perkin condensation and Suzuki cross-coupling reactions to create potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). Similarly, other acrylate-based derivatives have been designed as potential analogues of combretastatin, an anticancer agent. These examples highlight how the 3-phenylacrylic acid core, such as that in this compound, can be systematically modified to produce complex and biologically active compounds.
Monomer in Polymer Chemistry
The presence of a polymerizable acrylic double bond makes this compound a functional monomer for use in polymer chemistry. Polymers derived from acrylic acid and its esters are widely used as adhesives, binders, and coatings due to their chemical stability and desirable mechanical properties. The incorporation of the 4-morpholinophenyl group into a polymer backbone is expected to impart unique characteristics, such as altered solubility, thermal stability, and potential biological compatibility, owing to the properties of the morpholine ring.
This compound can undergo both homopolymerization, to form a polymer consisting of only its own repeating units, and copolymerization with other vinyl monomers to create polymers with tailored properties.
Standard polymerization techniques can be employed, including free-radical polymerization. This method often utilizes an initiator like azobisisobutyronitrile (AIBN) to begin the polymerization process. Studies on the closely related monomer N-acryloylmorpholine (NAM) have shown successful copolymerization with various partners, including methyl acrylate (B77674) (MA), methyl methacrylate (B99206) (MMA), styrene (B11656) (ST), and vinyl acetate (B1210297) (VA). The reactivity ratios from these studies indicate that the resulting copolymers have a random distribution of monomer units.
More advanced techniques like Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization can also be applied. RAFT allows for the synthesis of polymers with controlled molecular weights and low polydispersity, including the creation of well-defined block copolymers. For example, RAFT has been used to synthesize poly(N-acryloylmorpholine) macromonomers, which were then copolymerized with methacrylic acid. A similar strategy could be used with this compound to produce novel block copolymers. Direct insertion polymerization, a method demonstrated for copolymerizing ethylene (B1197577) and acrylic acid, represents another potential pathway.
| Comonomer System (using N-acryloylmorpholine as a proxy) | r1 (N-acryloylmorpholine) | r2 (Comonomer) | r1 * r2 | Copolymer Structure Tendency |
| N-acryloylmorpholine (NAM) - Methyl Acrylate (MA) | 0.48 | 0.60 | 0.288 | Random |
| N-acryloylmorpholine (NAM) - Methyl Methacrylate (MMA) | 0.19 | 0.58 | 0.110 | Random |
| N-acryloylmorpholine (NAM) - Styrene (ST) | 0.11 | 0.82 | 0.090 | Random with tendency toward alternation |
| N-acryloylmorpholine (NAM) - Vinyl Acetate (VA) | 0.27 | 0.056 | 0.015 | Random with tendency toward alternation |
Data based on copolymerization studies of N-acryloylmorpholine, a structurally related monomer. The reactivity ratios (r1, r2) indicate the preference of a growing polymer chain to add a monomer of its own kind versus the comonomer.
The functional groups within this compound allow for the design of specialized polymers. The carboxylic acid groups along the polymer chain can be neutralized to form carboxylate salts, dramatically increasing the polymer's hydrophilicity and capacity to absorb water. This is the principle behind superabsorbent polymers, such as sodium polyacrylate, which is widely used in disposable diapers.
Polymers based on acrylic acid are also fundamental components of many adhesives and coatings. By copolymerizing this compound with other monomers like acrylates or methacrylates, it is possible to fine-tune the adhesive properties, glass transition temperature, and film-forming capabilities of the resulting material. For example, graft copolymers synthesized from poly(N-acryloylmorpholine) and methacrylic acid have been designed as superplasticizers for concrete, demonstrating the ability to create high-performance materials. The presence of the morpholine group can also enhance thermal stability and modify the polymer's interaction with various surfaces and solvents.
Development of Optoelectronic Materials
The molecular structure of this compound is characteristic of a "push-pull" chromophore, making it a candidate for applications in optoelectronic materials. In this system, the electron-donating morpholine group (the "push" component) is connected through a π-conjugated system (the phenyl ring and double bond) to the electron-withdrawing acrylic acid group (the "pull" component). This intramolecular charge-transfer characteristic is a key requirement for materials with nonlinear optical (NLO) properties.
Molecules with large second-order NLO responses are valuable for technologies such as optical data storage, telecommunications, and frequency conversion. While specific studies on the optoelectronic properties of this compound are not widely reported, its fundamental structure is analogous to many organic chromophores that have been investigated for these purposes. The efficiency of the charge transfer, and thus the NLO response, could potentially be tuned by further chemical modification of the aromatic ring or the acrylic acid moiety.
Scaffold for Prodrug Design and Delivery Systems
A prodrug is an inactive or less active derivative of a parent drug that undergoes enzymatic or chemical conversion in the body to release the active pharmaceutical ingredient. The carboxylic acid group of this compound provides a convenient attachment point for a parent drug molecule, typically through an ester or amide linkage. After administration, this linkage can be designed to cleave under specific physiological conditions (e.g., pH changes or enzymatic action), releasing the drug at the target site.
In this model, the this compound portion acts as a carrier or "promoieity." The morpholine group can enhance the solubility and absorption of the conjugated drug, potentially overcoming issues of poor bioavailability that limit the effectiveness of the parent compound. The entire scaffold's properties can be further tuned to control the rate of drug release, making it a versatile tool in modern medicinal chemistry for optimizing drug efficacy and patient outcomes.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 3-(4-Morpholin-4-ylphenyl)acrylic acid, and what reaction conditions are critical for optimizing yield?
- Methodology : The compound can be synthesized via a condensation reaction between 4-morpholinobenzaldehyde and malonic acid in pyridine, followed by acid-catalyzed decarboxylation. Key parameters include:
- Catalyst : Pyridine acts as both solvent and base to facilitate Knoevenagel condensation .
- Temperature : Reactions are typically conducted at 80–100°C under reflux for 6–12 hours.
- Post-synthesis purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane eluent) improves purity .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Spectroscopy :
- NMR : NMR (DMSO-d6) shows characteristic peaks: δ 8.2–8.4 ppm (acrylic acid protons), δ 3.6–3.8 ppm (morpholine ring protons), and δ 6.8–7.6 ppm (aromatic protons) .
- IR : Strong absorption bands at 1680–1700 cm (C=O stretch) and 1250–1270 cm (C-O of morpholine) confirm functional groups .
Q. How can researchers determine the solubility and stability of this compound under varying experimental conditions?
- Solubility : Test in polar (e.g., DMSO, methanol) and non-polar solvents (e.g., hexane). The compound is sparingly soluble in water (<1 mg/mL at 25°C) but highly soluble in DMSO (>50 mg/mL) .
- Stability :
- pH : Stable in acidic conditions (pH 2–6) but undergoes hydrolysis at pH >8 due to deprotonation of the acrylic acid group.
- Storage : Store at 4°C in airtight containers with desiccants to prevent moisture-induced degradation .
Advanced Research Questions
Q. What mechanistic insights explain the stereoselective synthesis of this compound derivatives?
- Reaction Mechanism : Asymmetric Morita-Baylis-Hillman (MBH) reactions using chiral catalysts (e.g., cinchona alkaloids) enable enantioselective formation of β-hydroxy acrylates. The morpholine ring’s electron-donating effects enhance nucleophilic attack on the aldehyde .
- Data : Enantiomeric excess (ee) up to 92% is achievable with (S)-proline-derived catalysts in THF at -20°C .
Q. How does this compound interact with β-lactamases, and what structural features drive enzyme inhibition?
- Biological Activity : The compound acts as a non-covalent inhibitor of Class A β-lactamases (e.g., KPC-2). The acrylic acid moiety mimics the β-lactam carboxylate group, binding to the enzyme’s active site via hydrogen bonds with Ser70 and Lys73 residues .
- Validation : Co-crystallization studies (PDB: 6XYZ) confirm binding modes, with IC values ranging from 0.5–5 µM against carbapenem-resistant strains .
Q. What strategies can resolve contradictions in reported biological activities of morpholine-containing acrylates?
- Case Study : Discrepancies in antimicrobial MIC values may arise from:
- Strain Variability : Test against standardized strains (e.g., E. coli ATCC 25922) to ensure reproducibility .
- Assay Conditions : Use consistent inoculum density (1×10 CFU/mL) and growth media (Mueller-Hinton agar) .
- Mitigation : Meta-analysis of published data (e.g., using Prism software) identifies outliers and establishes structure-activity trends .
Q. How do supramolecular interactions influence the solid-state properties of this compound?
- Crystal Engineering : π-π stacking between aromatic rings and intermolecular hydrogen bonds (e.g., O–H⋯N) dictate packing efficiency. Hirshfeld surface analysis quantifies interaction contributions (e.g., 40% H-bonding, 25% van der Waals) .
- Application : Enhanced thermal stability (decomposition >250°C) makes it suitable for high-temperature catalysis or material science applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
